3-BUTEN-2-ONE, 3-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) typically involves the aldol condensation of citral and acetone . The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced purification techniques such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) involves its interaction with various molecular targets. It can bind to receptors in the olfactory system, triggering sensory responses . In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
α-Ionone: Similar structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
β-Damascenone: Shares a similar cyclohexenyl structure but has different functional groups.
Uniqueness
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and a characteristic aroma . Its versatility in undergoing various chemical reactions and its widespread use in the fragrance industry further highlight its uniqueness .
Properties
CAS No. |
79-89-0 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(Z)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9- |
InChI Key |
NSSHGPBKKVJJMM-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(/C)\C(=O)C |
SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |
melting_point |
62.00 °C. @ 760.00 mm Hg |
79-89-0 | |
physical_description |
Liquid Colourless solid, Warm floral aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Practically insoluble to insoluble Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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